molecular formula C19H34O3 B1257664 (R)-methoprene CAS No. 65733-17-7

(R)-methoprene

Cat. No.: B1257664
CAS No.: 65733-17-7
M. Wt: 310.5 g/mol
InChI Key: NFGXHKASABOEEW-UQHDCKCOSA-N
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Description

®-Methoprene is a synthetic juvenile hormone analog that is widely used as an insect growth regulator. It mimics the action of natural juvenile hormones in insects, disrupting their growth and development. This compound is particularly effective in controlling populations of pests such as mosquitoes, fleas, and other insects that pose a threat to public health and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-methoprene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as isoprene and methacrylic acid.

    Reaction Steps: The intermediates undergo a series of reactions including esterification, reduction, and cyclization to form the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of ®-methoprene is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as automated control systems and high-efficiency separation techniques ensures consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: ®-Methoprene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methoprene acid.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products:

    Methoprene Acid: Formed through oxidation.

    Alcohol Derivatives: Produced via reduction reactions.

    Substituted Methoprene: Resulting from substitution reactions.

Scientific Research Applications

®-Methoprene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of juvenile hormone analogs.

    Biology: Employed in research on insect physiology and development.

    Medicine: Investigated for its potential use in controlling vector-borne diseases by targeting mosquito populations.

    Industry: Utilized in pest control products for agriculture and public health.

Mechanism of Action

®-Methoprene exerts its effects by mimicking natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insect from maturing into an adult. This leads to the inhibition of reproduction and population control. The molecular targets include specific hormone receptors and pathways involved in insect development.

Comparison with Similar Compounds

    Hydroprene: Another juvenile hormone analog with similar applications.

    Pyriproxyfen: A juvenile hormone mimic used in pest control.

    Fenoxycarb: An insect growth regulator with a similar mode of action.

Uniqueness: ®-Methoprene is unique in its high specificity and effectiveness against a wide range of insect species. Its ability to disrupt the growth and development of pests without affecting non-target organisms makes it a valuable tool in integrated pest management programs.

Properties

IUPAC Name

propan-2-yl (2E,4E,7R)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGXHKASABOEEW-UQHDCKCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)OC(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058240, DTXSID001033430
Record name Methoprene isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65733-17-7, 36557-27-4
Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, [R-(E,E)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65733-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoprene, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoprene isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOPRENE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1VTH360PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 10 g. of 7-methoxy-3,7-dimethyloctan-1-al, 17 g. of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (77% trans), and 150 ml. of dimethylformamide, under nitrogen, 0°, with stirring, is added sodium isopropanolate (prepared from 1.5 g. of sodium in 150 ml. of isopropanol). After addition is complete, the reaction is stirred for 18 hours at room temperature and then worked up by extraction with hexane to yield isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate (mostly trans-2,trans-4), which can be chromatographed and distilled for further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
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reactant
Reaction Step Two
Name
sodium isopropanolate
Quantity
150 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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